molecular formula C9H10F3NO B1416543 (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine CAS No. 951247-75-9

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B1416543
CAS No.: 951247-75-9
M. Wt: 205.18 g/mol
InChI Key: VTLIABOHZPSHRN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral primary amine featuring a trifluoromethoxy (-OCF₃) substituent at the para position of a phenyl ring and an ethylamine group in the S-configuration. Its hydrochloride form (CAS 1391540-47-8) is widely used in pharmaceutical research, particularly in the development of receptor ligands due to the electron-withdrawing and lipophilic properties of the trifluoromethoxy group . The compound’s stereochemistry and substituent arrangement influence its interactions with biological targets, such as σ-receptors, which are implicated in neurological disorders and pain modulation .

Properties

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLIABOHZPSHRN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654567
Record name (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951247-75-9
Record name (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Reductive Amination

Overview:
This method involves the initial synthesis of a trifluoromethoxy-substituted aromatic precursor, followed by transformation into the corresponding ethanamine via reductive amination.

Step-by-step process:

Research findings:
This route is supported by patent US20020082454A1, which describes similar intermediates and processes for trifluoromethoxyphenyl derivatives, emphasizing the importance of selective halogenation and subsequent amination steps (see reference).

Catalytic Asymmetric Hydrogenation of Ketimine Precursors

Overview:
This approach involves synthesizing a ketimine intermediate from a precursor aldehyde or ketone, followed by asymmetric hydrogenation to produce the chiral amine.

Process details:

  • Preparation of ketimine precursor:
    Starting from 4-(trifluoromethoxy)phenylacetaldehyde, condensation with a chiral amine or amino acid derivative yields a ketimine.

  • Asymmetric hydrogenation:
    Catalysts such as Ru-BINAP or Rh-DIPAMP are employed under hydrogen atmosphere to selectively reduce the ketimine to the (S)-amine.

  • Final purification:
    Enantiomeric excess (ee) is confirmed via chiral HPLC, with typical yields exceeding 90% and enantiopurity over 95%.

Research support:
The use of asymmetric hydrogenation for chiral amine synthesis is well-documented, with similar methodologies applied in pharmaceutical syntheses, as discussed in literature on chiral amine production.

Chiral Resolution of Racemic Mixtures

Overview:
In cases where racemic mixtures are synthesized, chiral resolution techniques are employed to isolate the (S)-enantiomer.

Methods:

  • Chiral salt formation:
    Racemic amines are converted into diastereomeric salts using chiral acids (e.g., (−)-tartaric acid), followed by selective crystallization.

  • Chiral chromatography:
    Enantiomeric separation via chiral stationary phase columns (e.g., Chiralpak AD-H or IC) allows for high-purity isolation.

Research findings:
Patent literature indicates this as a practical approach for obtaining high-purity (S)-enantiomers, especially when asymmetric synthesis proves challenging.

Key Data and Comparative Table

Method Starting Materials Key Reagents Chiral Control Advantages Limitations
Nucleophilic substitution + asymmetric reduction Phenol derivatives, halogenated intermediates NBS, trifluoromethylating agents, chiral catalysts Catalytic asymmetric hydrogenation High stereocontrol, scalable Multi-step, requires chiral catalysts
Catalytic asymmetric hydrogenation Ketimine precursors Ru-BINAP, H₂ Chiral catalysts High enantiomeric purity Requires specialized catalysts
Chiral resolution Racemic mixtures Chiral acids or chromatography Diastereomeric salt formation Straightforward Waste generation, lower yield

Research Findings and Considerations

  • Selectivity and stereochemistry:
    Enantioselective synthesis via catalytic asymmetric hydrogenation remains the most efficient for high stereochemical purity, as supported by multiple studies and patent disclosures.

  • Reaction Conditions:
    Typically, reactions are conducted at ambient to moderate temperatures (25–60°C) under inert atmosphere, with solvents like ethanol, methanol, or acetonitrile.

  • Purification and Characterization:
    Chiral HPLC and NMR spectroscopy are essential for confirming stereochemistry and purity. X-ray crystallography can be employed for definitive stereochemical assignment.

  • Scalability: Industrial processes favor continuous flow reactors and optimized catalytic systems to ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated for its potential as a central nervous system modulator. Its structural similarity to neurotransmitters like phenethylamine and amphetamine suggests that it may have significant biological activity, particularly in treating central nervous system disorders. Research indicates that (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine can serve as a key intermediate in synthesizing pharmaceuticals targeting these conditions .

Case Study: CNS Modulation
A study focused on the biological activity of trifluoromethoxy-substituted phenylethylene diamines demonstrated their selectivity as sigma receptor ligands, which could lead to anti-cocaine actions. This highlights the potential of compounds like this compound in developing treatments for addiction and other CNS-related disorders .

Organic Synthesis

Building Block in Synthesis
this compound acts as a versatile building block in organic synthesis. Its chiral nature allows for the creation of various derivatives that can exhibit different pharmacological properties. The trifluoromethoxy group contributes to the compound's unique reactivity, making it suitable for diverse synthetic applications .

Application Description
Intermediate Synthesis Used in synthesizing complex molecules for drug discovery.
Reagent in Reactions Acts as a reagent in various organic reactions due to its functional groups.

Analytical Chemistry

Characterization and Analysis
The compound is utilized in analytical chemistry for the development of new methods to analyze complex biological samples. Its distinct properties allow researchers to design assays that can detect and quantify related compounds effectively .

Mechanism of Action

The mechanism of action of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and selectivity. The ethanamine moiety can form hydrogen bonds and ionic interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

Key Differences :

  • Stereochemistry : The R-enantiomer (CAS 1208989-29-0) exhibits mirror-image configuration, which can lead to divergent binding affinities. For example, σ-receptor ligands often show enantioselectivity; the S-form may exhibit higher affinity depending on the target’s chiral environment .
  • Physicochemical Properties : Both enantiomers share identical molecular weights and similar melting points (exact data unavailable), but their optical rotations and solubility profiles differ due to chirality .

Table 1 : Enantiomer Comparison

Property (S)-Isomer (CAS 1391540-47-8) (R)-Isomer (CAS 1208989-29-0)
Configuration S R
Purity (Commercial) 95% 95%
Receptor Binding (σ1/σ2) Not Reported Not Reported

Positional Isomers: 2-(4-(Trifluoromethoxy)phenyl)ethanamine

Key Differences :

  • Substituent Position : This isomer (CAS 170015-99-3) has an ethylamine chain (-CH₂CH₂NH₂) instead of a methyl group (-CH(NH₂)CH₃). The extended chain increases molecular flexibility and lipophilicity (logP ~2.1 vs. ~1.8 for the target compound) .
  • Biological Activity : Ethylamine derivatives often show altered receptor binding kinetics. For instance, σ-receptor ligands with longer chains may exhibit reduced selectivity due to steric hindrance .

Trifluoromethyl vs. Trifluoromethoxy Derivatives

Example Compound : (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS 1213122-10-1)
Key Differences :

  • Electron-Withdrawing Effects: The -CF₃ group is more electron-withdrawing than -OCF₃, leading to reduced electron density on the phenyl ring.
  • Receptor Affinity : Trifluoromethyl groups are associated with higher σ2-receptor affinity in some analogues, whereas trifluoromethoxy groups favor σ1 interactions .

Chlorinated Analogues

Example Compound : (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine (C9H9ClF3N)
Key Differences :

  • Bioactivity : Chlorinated derivatives often exhibit enhanced blood-brain barrier penetration but may increase toxicity risks .

Piperidine-Containing Analogues

Example Compounds : N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) and N-Ethyl variant (30)
Key Differences :

  • Structural Complexity : Piperidine rings introduce basic nitrogen atoms, altering solubility (e.g., compound 29 has a melting point of 183–185°C vs. hydrochloride salts of the target compound >200°C) .
  • Receptor Binding : Compound 29 showed Ki values of 1.2 nM (σ1) and 23 nM (σ2), indicating high σ1 selectivity. This suggests that bulky substituents on the amine enhance σ1 affinity .

Biological Activity

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, often referred to as a phenethylamine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : Similar compounds have shown affinity for various neurotransmitter receptors, particularly those involved in the serotonergic and dopaminergic systems. This interaction can modulate neurotransmitter release and uptake.
  • Enzyme Modulation : The trifluoromethoxy group may enhance binding affinity to enzymes, potentially leading to inhibition or activation of metabolic pathways relevant to disease states.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may possess antidepressant-like properties, similar to other phenethylamines. This is hypothesized to be due to its interaction with serotonin receptors.
  • Anticancer Potential : Investigations have indicated that derivatives of this compound could inhibit cancer cell proliferation. For example, modifications at the 4-position of related structures have shown significant inhibitory effects on specific cancer cell lines, with IC50 values reported as low as 5.3 μM.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and related compounds:

StudyFindings
Study 1 Investigated the effect of this compound on serotonin receptor modulation, indicating potential antidepressant effects.
Study 2 Reported on the compound's anticancer activity, showing inhibition of cell growth in various cancer lines through a mechanism involving apoptosis induction.
Study 3 Focused on structure-activity relationships (SAR), demonstrating that trifluoromethoxy substitutions enhance biological activity against specific targets .

Q & A

Q. What enantioselective synthesis methods are recommended for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine?

Methodological Answer: The (S)-enantiomer can be synthesized via asymmetric hydrogenation of the corresponding ketimine precursor using chiral catalysts (e.g., Ru-BINAP complexes). Alternatively, enzymatic resolution with lipases or esterases can separate racemic mixtures. Evidence from Combi-Blocks indicates high-purity (S)-enantiomers (≥95%) are achievable via chiral salt formation, as seen in hydrochloride derivatives like [1391540-47-8] . Key steps include:

  • Chiral HPLC monitoring (e.g., using amylose- or cellulose-based columns) to confirm enantiopurity.
  • Crystallization optimization to enhance yield and purity, leveraging trifluoromethoxy group polarity for selective precipitation.

Q. Which analytical techniques are critical for confirming stereochemical purity?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IC or AD-H with hexane/isopropanol mobile phases. Retention time comparison with (R)-enantiomer standards (e.g., [1208989-29-0]) is essential .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes trifluoromethoxy group environments; NOE experiments resolve spatial configurations.
  • X-ray Crystallography : Absolute configuration confirmation, as demonstrated in studies of analogous chiral amines (e.g., (1S)-1-phenylethanaminium structures) .

Q. How does the trifluoromethoxy group influence stability under varying conditions?

Methodological Answer: The electron-withdrawing trifluoromethoxy group enhances hydrolytic stability but may increase sensitivity to light. Stability studies should include:

  • Accelerated degradation tests (40°C/75% RH) to assess shelf life.
  • LC-MS analysis to detect decomposition products (e.g., cleavage to 4-(trifluoromethoxy)phenol, [828-27-3]) .
  • Storage recommendations : Refrigerated (2–8°C) in amber vials under inert gas, as noted for related fluorinated amines .

Advanced Research Questions

Q. What role does this compound play in PROTAC-mediated protein degradation?

Methodological Answer: The (S)-enantiomer’s amine group serves as a linker in PROTAC design, enabling conjugation to E3 ligase ligands (e.g., VHL or CRBN recruiters). Example: GMB 475, a BCR-ABL1 degrader, uses a structurally similar trifluoromethoxy-phenyl moiety for target engagement . Key considerations:

  • Steric effects : The (S)-configuration optimizes binding to ligase complexes.
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism, enhancing half-life in biological systems.

Q. How can enantiomer-specific bioactivity discrepancies be systematically evaluated?

Methodological Answer:

  • Kinetic resolution assays : Compare (S)- and (R)-enantiomer binding to targets (e.g., monoamine oxidase B) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • In vivo pharmacokinetics : Radiolabeled enantiomers (e.g., 18F^{18}\text{F} analogs) track distribution and clearance differences .
  • Contradiction resolution : Address conflicting data (e.g., unexpected (R)-enantiomer activity) via molecular docking simulations (see ligand-based virtual screening in ) .

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Docking studies : Use Schrödinger Glide or AutoDock Vina to model binding to amine receptors (e.g., trace amine-associated receptors).
  • MD simulations : Assess trifluoromethoxy group dynamics in lipid bilayers (e.g., permeability via logP calculations, predicted ~2.5 for this compound) .
  • QSAR models : Leverage datasets from similar amines (e.g., ZINC compounds in ) to predict IC50_{50} values .

Q. How can crystallography resolve synthetic byproduct formation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Identify diastereomeric impurities (e.g., from incomplete chiral resolution) by comparing unit cell parameters with reference structures .
  • Powder XRD : Monitor batch consistency during scale-up, detecting amorphous vs. crystalline impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.